molecular formula C13H10N2O3 B8651754 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile

4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile

Cat. No. B8651754
M. Wt: 242.23 g/mol
InChI Key: UFRUQPGNYQRKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]benzonitrile

InChI

InChI=1S/C13H10N2O3/c1-2-18-13-10(11(16)12(13)17)15-9-5-3-8(7-14)4-6-9/h3-6,15H,2H2,1H3

InChI Key

UFRUQPGNYQRKLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Aminobenzonitrile (17.58 g, 149 mmol) was added to a solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (25.31 g, 149 mmol) in absolute ethanol (450 mL). The mixture was heated at reflux overnight and the resulting suspension filtered hot to remove a small amount of a dirty yellow solid (discarded). The filtrate was gradually concentrated to afford several crops of 4-(3,4-dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile, as a bright yellow solid, which were collected by filtration and combined. Yield: 29.11 g (81%): 1H NMR (DMSO-d6): δ11.07 (s, 1H), 7.81 (d, 2H), 7.56 (d, 2H), 4.79 (q, 2H), 1.46 (t, 3H).
Quantity
17.58 g
Type
reactant
Reaction Step One
Quantity
25.31 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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